

Application Note: Quantitative Analysis of Sappanchalcone in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: Sappanchalcone

Cat. No.: B1681444

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Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **sappanchalcone** in human plasma. **Sappanchalcone**, a bioactive chalcone isolated from the heartwood of *Caesalpinia sappan* L., has demonstrated significant pharmacological potential, including anti-inflammatory and anticancer activities. The method described herein utilizes protein precipitation for sample preparation and employs a reversed-phase chromatographic separation with tandem mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters for researchers, scientists, and drug development professionals to accurately quantify **sappanchalcone** in a biological matrix, which is essential for pharmacokinetic and metabolic studies.

Introduction

Sappanchalcone (C₁₆H₁₄O₅) is a key bioactive flavonoid isolated from *Caesalpinia sappan* L., a plant used in traditional medicine.[1][2] Recent studies have highlighted its therapeutic potential, particularly its ability to induce apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways.[3] To advance the preclinical and clinical development of **sappanchalcone**, a reliable and validated bioanalytical method is crucial for

determining its concentration in biological samples. This allows for the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantitative analysis of small molecules in complex biological matrices.^[4] This document provides a detailed protocol for the LC-MS/MS analysis of **sappanchalcone**, based on established methods for similar chalcone compounds.^[5]

Experimental Protocols

Sample Preparation (Protein Precipitation)

- To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar chalcone not present in the sample, such as isobavachalcone at 500 ng/mL).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.

Parameter	Recommended Value
LC System	A standard UHPLC/HPLC system
Column	Eclipse XDB C18 (150 mm x 4.6 mm, 5 μ m) or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Flow Rate	0.8 mL/min
Gradient	20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
Injection Volume	10 μ L
Column Temperature	35°C
Autosampler Temp.	4°C

Mass Spectrometry

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Based on the fragmentation patterns of similar chalcones, which often involve cleavage at the α,β -unsaturated ketone core, the following parameters are proposed for **sappanchalcone**.

Parameter	Recommended Value
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow (Desolvation)	800 L/hr
Gas Flow (Cone)	50 L/hr
Collision Gas	Argon

Data Presentation

The following tables summarize the proposed quantitative parameters for the LC-MS/MS analysis of **sappanchalcone**.

Table 1: Proposed MRM Transitions for **Sappanchalcone**

Compound	Precursor Ion (m/z) [M-H] ⁻	Product Ion (m/z)	Proposed Collision Energy (eV)
Sappanchalcone	285.1	135.0	25
119.0	30		
Internal Standard	(Compound Specific)	(Compound Specific)	(Optimized)

Note: The precursor ion corresponds to the deprotonated molecule of **sappanchalcone** (C₁₆H₁₄O₅, Exact Mass: 286.08). The product ions m/z 135 and 119 are proposed based on the characteristic cleavage of the chalcone backbone, representing the A and B rings, respectively.

Table 2: Representative Method Performance Characteristics (Hypothetical)

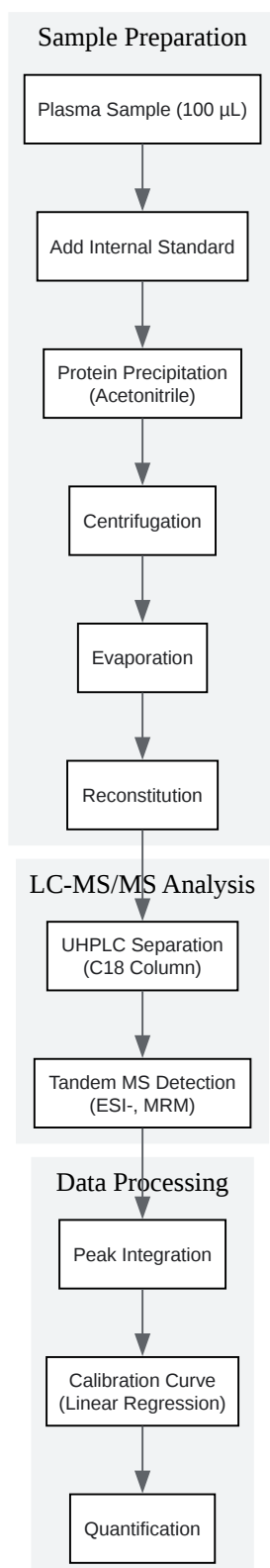
Parameter	Expected Performance
Linearity Range	1 - 1000 ng/mL ($r^2 > 0.99$)
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Accuracy (%RE)	Within $\pm 15\%$
Extraction Recovery	> 85%
Matrix Effect	Minimal and compensated by Internal Standard

These values are illustrative and should be confirmed during method validation.

Visualizations

Experimental Workflow

The overall workflow for the quantitative analysis of **sappanchalcone** in a plasma sample is depicted below.

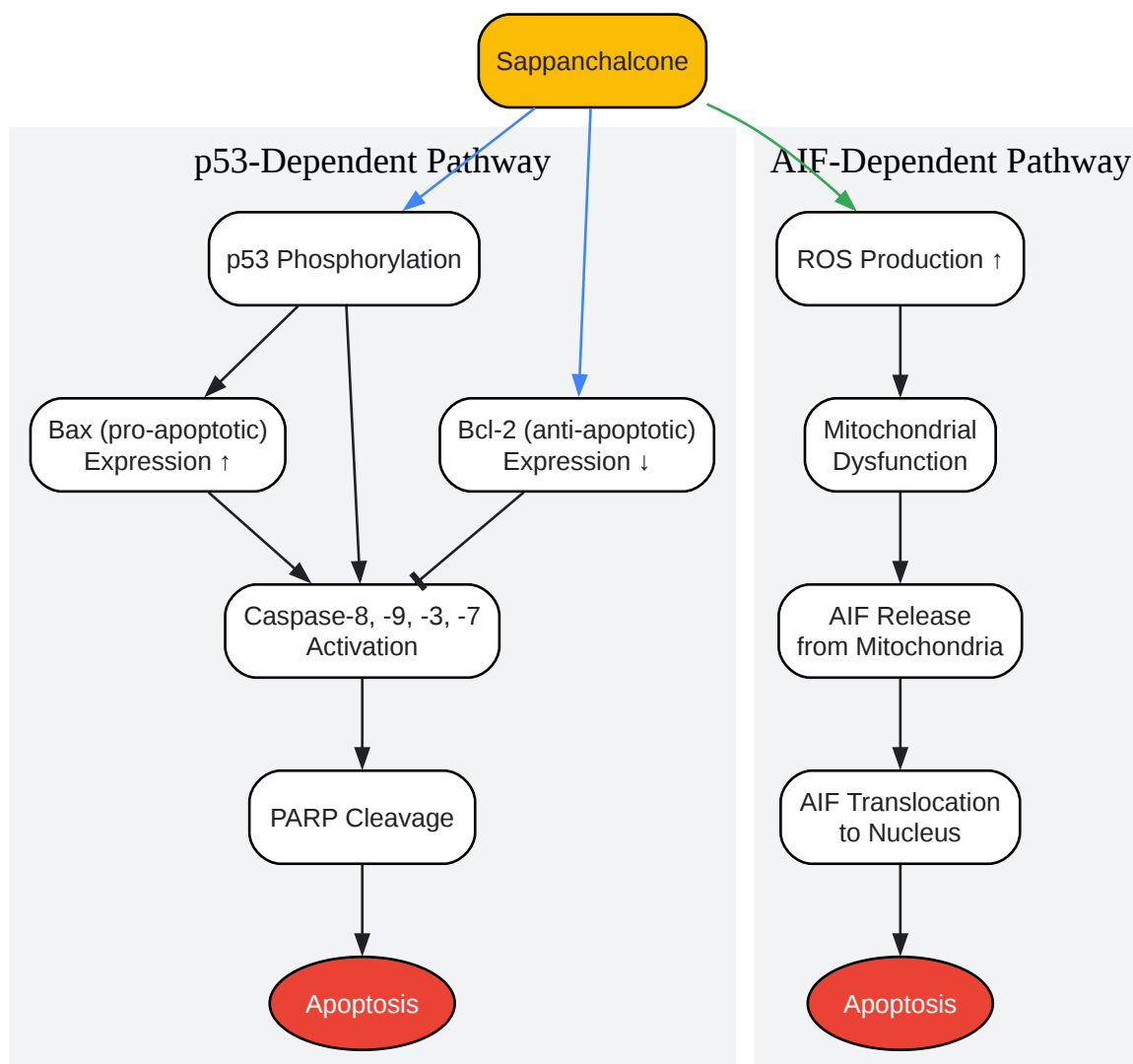


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Caption: LC-MS/MS workflow for **Sappanchalcone** quantification.

Sappanchalcone-Induced Apoptotic Signaling Pathway

Sappanchalcone has been shown to induce apoptosis in HCT116 human colon cancer cells via p53-dependent and AIF-dependent mechanisms.



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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Investigation of the Anticancer Mechanism of Caesalpinia sappan L. Extract Against Colorectal Cancer by Integrating a Network Pharmacological Analysis and Experimental Validation [mdpi.com]
- 4. Activity Screening of the Herb Caesalpinia sappan and an Analysis of Its Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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